3,4-dihydro-2H-1-benzopyran-6-sulfonic acid
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Overview
Description
3,4-dihydro-2H-1-benzopyran-6-sulfonic acid is an organic compound with the molecular formula C₉H₁₀O₄S. It is a derivative of benzopyran, featuring a sulfonic acid group at the 6-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid typically involves the sulfonation of 3,4-dihydro-2H-1-benzopyran. One common method includes the reaction of 3,4-dihydro-2H-1-benzopyran with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 6-position .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate esters.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-6-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: A fluorinated derivative with different chemical properties.
Baicalin: A glucuronide derivative with distinct biological activities.
Uniqueness
3,4-dihydro-2H-1-benzopyran-6-sulfonic acid is unique due to its sulfonic acid group, which imparts specific chemical reactivity and potential biological activities not found in its analogs. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H10O4S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-6-sulfonic acid |
InChI |
InChI=1S/C9H10O4S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,10,11,12) |
InChI Key |
ZCDMGFHZKGALMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)O)OC1 |
Origin of Product |
United States |
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